2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their diverse biological activities. The morpholinyl group in the compound could potentially contribute to its solubility and bioavailability .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrazolopyrimidine core, with the phenyl, isopropyl, and morpholinylpropyl groups attached at specific positions. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amine group might be involved in acid-base reactions, while the aromatic phenyl group might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the morpholinyl group might enhance its solubility in polar solvents .Scientific Research Applications
Heterocyclic Synthesis and Structural Analysis
Synthetic Methodologies : Research has focused on synthesizing novel heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, utilizing intramolecular cyclization techniques. These methodologies provide access to a variety of compounds with potential biological activities and applications in material science (Yuh-Wen Ho & Maw-Cherng Suen, 2013).
Structural Characterization : Studies have extensively characterized the structural aspects of similar compounds through spectroscopic methods, X-ray crystallography, and theoretical calculations, aiding in the understanding of their chemical properties and reactivity patterns (A. Titi et al., 2020).
Biological Activities
Antimicrobial Applications : Some compounds exhibiting structural features similar to the specified chemical have demonstrated significant antimicrobial activities. This includes the development of antimicrobial additives for polyurethane varnishes and printing inks, showcasing their potential in surface coating applications to prevent microbial growth (H. A. El‐Wahab et al., 2015).
Antagonistic Activities : Research into pyrazolo[1,5-a]pyrimidines has also explored their role as antagonists for serotonin 5-HT6 receptors, indicating their potential utility in neurological and psychiatric conditions. This exploration has led to the discovery of compounds with significant activity levels, contributing to the pharmacological targeting of these receptors (A. Ivachtchenko et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-17(2)20-16-21(24-10-7-11-27-12-14-29-15-13-27)28-23(25-20)22(18(3)26-28)19-8-5-4-6-9-19/h4-6,8-9,16-17,24H,7,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAPHTPMFKBQMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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